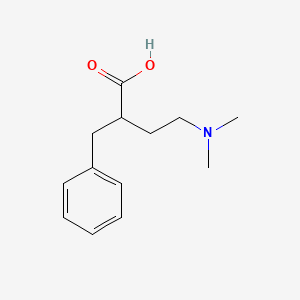
Pleconaril-d8 (Major)
Vue d'ensemble
Description
Pleconaril-d8 (Major) is an antiviral drug from the viral capsid inhibitor class . It is manufactured by Schering-Plough and intended for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients who have had exposure to picornavirus . It acts by inhibiting viral replication .
Synthesis Analysis
The core structure of pleconaril, a well-known antienteroviral drug candidate, has been used for the synthesis of novel compounds with O-propyl linker modifications . Some original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes .Molecular Structure Analysis
Pleconaril-d8 (Major) is a small molecule with a chemical formula of C18H18F3N3O3 . It has a molecular weight of 381.349 Da . The molecular structure of Pleconaril-d8 (Major) can be analyzed using ChemDraw .Chemical Reactions Analysis
Pleconaril-d8 (Major) acts by inhibiting viral replication . It binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses .Physical And Chemical Properties Analysis
Pleconaril-d8 (Major) has a density of 1.3±0.1 g/cm3, a boiling point of 481.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 71.7±3.0 kJ/mol and a flash point of 244.8±31.5 °C .Applications De Recherche Scientifique
Antiviral Mechanism and Efficacy
Pleconaril-d8 (Major) functions as an antipicornaviral agent by binding to a hydrophobic pocket in the viral capsid, inducing conformational changes that lead to altered receptor binding and prevention of viral uncoating. This mechanism is central to its therapeutic efficacy against picornaviruses, including rhinoviruses and enteroviruses. Pleconaril has demonstrated clinical efficacy in reducing the duration and intensity of symptoms in children and adults with enteroviral meningitis and in adults with rhinoviral respiratory tract infections. It also shows potential in treating severe life-threatening enteroviral infections in newborns and immunocompromised individuals (Romero, 2001).
Clinical Studies and Virus Susceptibility
Clinical studies have highlighted the relationship between pleconaril susceptibility and clinical outcomes in treating common colds caused by rhinoviruses. The magnitude of symptomatic improvement in pleconaril-treated subjects is notably related to the drug susceptibility of the infecting virus, with a strong correlation between pleconaril susceptibility of the baseline virus isolate and the reduction in symptom duration compared to placebo-treated subjects (Pevear et al., 2005).
Antiviral Resistance and Structural Insights
Resistance to pleconaril, particularly in enteroviruses, has been a subject of study, revealing insights into the genetic and structural characteristics of resistance. Pleconaril-resistant strains exhibit conformational changes in the viral capsid that prevent pleconaril docking, with specific substitutions in the hydrophobic pocket region of VP1 contributing to resistance. This emphasizes the need for ongoing studies on the biological properties and transmissibility of these variant viruses (Benschop et al., 2015).
Pharmacokinetics and Drug Interaction
Pleconaril's impact on hepatic cytochrome P450 (CYP) 3A activity has been evaluated, showing that it can influence the metabolism of other drugs. For instance, pleconaril increased hepatic CYP3A activity in healthy adults, as assessed by the metabolism of intravenous midazolam. The duration of increased CYP3A activity by pleconaril was at least 6 days but no longer than 13 days after pleconaril discontinuation (Ma et al., 2006).
Mécanisme D'action
Target of Action
Pleconaril-d8 primarily targets the viral protein 1 (VP1) , which is the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, making it an ideal target for antiviral drugs.
Mode of Action
Pleconaril-d8 binds to a hydrophobic pocket in VP1 . This binding renders the viral capsid rigid and compressed, preventing the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Biochemical Pathways
It is known that the compound inhibits viral replication . By preventing the uncoating of viral RNA, Pleconaril-d8 disrupts the viral life cycle and prevents the virus from multiplying within host cells .
Pharmacokinetics
Pleconaril-d8 has an oral bioavailability of 70% . It is highly protein-bound (>99%) .
Result of Action
The primary result of Pleconaril-d8’s action is the inhibition of viral replication . By binding to VP1 and preventing the uncoating of viral RNA, Pleconaril-d8 stops the virus from attaching to the host cell and causing infection . This can help to reduce the severity and duration of viral infections.
Orientations Futures
There are currently no vaccines or antivirals against EV-D68 . In this review, the authors discuss recent progress in developing EV-D68 antivirals by targeting different stages of the viral replication cycle . They also provide insights regarding future directions of EV-D68 antiviral drug discovery and the criteria for drugs to reach clinical trials .
Analyse Biochimique
Biochemical Properties
Pleconaril-d8 (Major) plays a significant role in biochemical reactions. It acts by inhibiting viral replication . The compound interacts with viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This interaction is highly specific as Pleconaril-d8 (Major) binds to a hydrophobic pocket within the capsid protein .
Cellular Effects
Pleconaril-d8 (Major) has profound effects on various types of cells and cellular processes. It prevents the virus from attaching to the host cell and causing infection . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Pleconaril-d8 (Major) involves its binding to a hydrophobic pocket in viral protein 1 . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Temporal Effects in Laboratory Settings
It has been used on a compassionate-release basis to treat patients with potentially life-threatening enterovirus infections .
Metabolic Pathways
It has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions .
Transport and Distribution
It is known that it prevents the virus from attaching to the host cell and causing infection .
Subcellular Localization
It is known that it prevents the virus from attaching to the host cell and causing infection .
Propriétés
IUPAC Name |
3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-SKJDFIQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858325 | |
| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346602-36-5 | |
| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




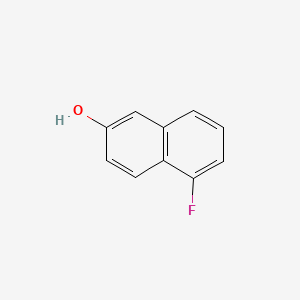
![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)
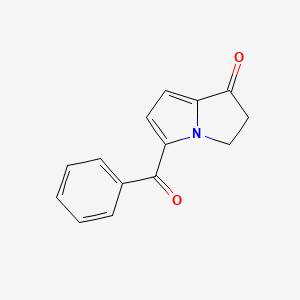
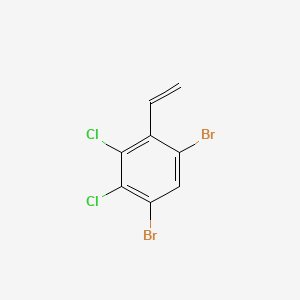
![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)
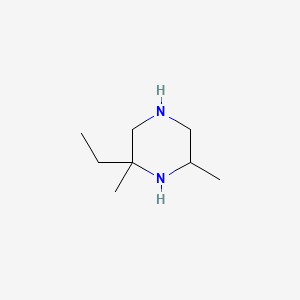
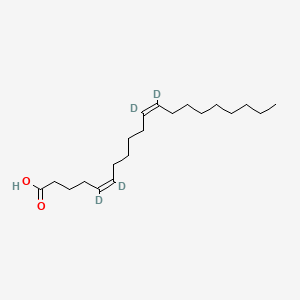

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
